molecular formula C22H19N3O2 B10990499 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide

Cat. No.: B10990499
M. Wt: 357.4 g/mol
InChI Key: XBWUJRQLOYIHOB-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the indole derivative with pyridine-2-yl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The benzyloxy and pyridinyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(benzyloxy)-1H-indol-3-yl]-2-oxoacetamide
  • N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide
  • Ethyl 2-(5-(benzyloxy)-1H-indol-3-yl)ethylcarbamate

Uniqueness

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is unique due to the presence of both the benzyloxy and pyridinyl groups, which can enhance its biological activity and specificity. The combination of these functional groups with the indole core provides a versatile scaffold for further modification and optimization in drug development and other applications.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H19N3O2/c26-22(24-21-8-4-5-12-23-21)15-25-13-11-18-14-19(9-10-20(18)25)27-16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,23,24,26)

InChI Key

XBWUJRQLOYIHOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=CC=N4

Origin of Product

United States

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